molecular formula C5H7BrO2 B13432758 (1S,2R)-2-bromocyclobutane-1-carboxylic acid

(1S,2R)-2-bromocyclobutane-1-carboxylic acid

Cat. No.: B13432758
M. Wt: 179.01 g/mol
InChI Key: UJODOGYSMTUDJO-QWWZWVQMSA-N
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Description

(1S,2R)-2-bromocyclobutane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various complex molecules. The compound’s structure includes a bromine atom attached to a cyclobutane ring, which is further connected to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-bromocyclobutane-1-carboxylic acid typically involves the bromination of cyclobutane derivatives. One common method is the bromination of cyclobutene followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in the presence of a solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the resolution of racemic mixtures to obtain the desired enantiomer can be achieved through chiral chromatography or enzymatic resolution techniques .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-bromocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

Scientific Research Applications

(1S,2R)-2-bromocyclobutane-1-carboxylic acid is used in various scientific research applications:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.

    Industry: Used in the synthesis of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of (1S,2R)-2-bromocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can participate in various chemical reactions, leading to the formation of new compounds. The stereochemistry of the molecule plays a crucial role in its reactivity and interaction with enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-bromocyclobutane-1-carboxylic acid: The enantiomer of (1S,2R)-2-bromocyclobutane-1-carboxylic acid with different stereochemistry.

    2-bromocyclopentane-1-carboxylic acid: A similar compound with a five-membered ring instead of a four-membered ring.

    2-chlorocyclobutane-1-carboxylic acid: A similar compound with a chlorine atom instead of a bromine atom

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which makes it a valuable intermediate in asymmetric synthesis. Its ability to undergo various chemical reactions while maintaining its chiral integrity makes it a versatile compound in organic synthesis .

Biological Activity

(1S,2R)-2-bromocyclobutane-1-carboxylic acid is a bicyclic organic compound notable for its unique structure, which includes a bromine atom and a carboxylic acid functional group attached to a cyclobutane ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : CHBrO
  • Molar Mass : Approximately 189.01 g/mol
  • Chirality : Exists in two enantiomeric forms: (1S,2R) and (1R,2S)

Synthesis Methods

The synthesis of this compound can be achieved through several methods, emphasizing the importance of stereochemistry in its production. Various synthetic routes have been explored, including:

  • Bromination of Cyclobutane Derivatives : Utilizing brominating agents under controlled conditions.
  • Carboxylation Reactions : Employing carbon dioxide and specific catalysts to introduce the carboxylic acid group.

Interaction with Biological Molecules

Preliminary studies indicate that this compound may interact with various biological molecules such as enzymes and receptors. These interactions are crucial for understanding its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that compounds structurally related to this compound exhibit varying degrees of antimicrobial activity. For instance, homodrimane derivatives have shown moderate antifungal and antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 0.80 to 6.0 µg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity.

Cytotoxicity Studies

Cytotoxicity evaluations using the MTT assay have revealed that compounds similar to this compound can exhibit selective cytotoxic effects against cancer cell lines. For example, steroidal oximes have demonstrated significant activity against HeLa cells with IC50 values as low as 15.1 µM . Although direct studies on this compound are scarce, the implications of its structural features suggest it may possess similar properties.

Research Findings and Case Studies

StudyFindings
Study on Steroidal Oximes Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 9.1 µM to 15.1 µM.
Antimicrobial Activity Evaluation Related compounds showed MIC values between 0.80 to 6.0 µg/mL for antifungal and antibacterial activities.
Synthesis Methods Overview Highlighted various synthetic routes emphasizing the importance of stereochemistry in biological activity.

Future Directions

The exploration of this compound's biological activity is ongoing. Future research should focus on:

  • In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • Expanded Biological Testing : Evaluating its effects across a broader range of cancer cell lines and microbial species.
  • Therapeutic Applications : Investigating potential uses in drug development based on its structural characteristics and biological interactions.

Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

(1S,2R)-2-bromocyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H7BrO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m1/s1

InChI Key

UJODOGYSMTUDJO-QWWZWVQMSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)Br

Canonical SMILES

C1CC(C1C(=O)O)Br

Origin of Product

United States

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